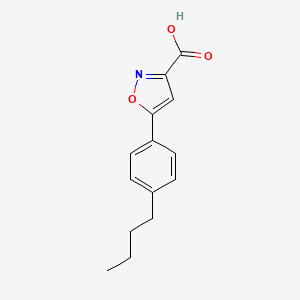
2-Methylthio-3,6-diphenylthiopyranylium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methylthio-3,6-diphenylthiopyranylium iodide typically involves the reaction of 3,6-diphenylthiopyrylium salts with methylthio compounds under specific conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of catalysts to facilitate the reaction
Chemical Reactions Analysis
2-Methylthio-3,6-diphenylthiopyranylium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methylthio-3,6-diphenylthiopyranylium iodide is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. Additionally, this compound has applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to cellular processes and protein functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylthio-3,6-diphenylthiopyranylium iodide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2-Methylthio-3,6-diphenylthiopyranylium iodide can be compared with other similar compounds, such as:
3,6-Diphenylthiopyrylium iodide: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
2-Methylthio-3,6-diphenylpyranylium iodide: Similar structure but with a different heterocyclic core, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15IS2 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-methylsulfanyl-3,6-diphenylthiopyrylium;iodide |
InChI |
InChI=1S/C18H15S2.HI/c1-19-18-16(14-8-4-2-5-9-14)12-13-17(20-18)15-10-6-3-7-11-15;/h2-13H,1H3;1H/q+1;/p-1 |
InChI Key |
WOHGWMDIPORKPN-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=C(C=CC(=[S+]1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)



![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)





